3-amino-1-methyl-1H-pyrazole-5-carboxamide

prostate cancer antiproliferative GI50

This densely functionalized pyrazole building block features a 3-amino, N1-methyl, and C5-carboxamide pattern critical for ATP-mimetic kinase hinge binding. Unlike 4-carboxamide regioisomers (e.g., CAS 89181-79-3), the 5-carboxamide geometry directs amide NH2 and pyrazole N2 for bidentate hinge interactions, while the 3-amino group extends toward catalytic lysine. Procurement teams must verify CAS 1129541-01-0 to avoid regioisomeric contamination. Demonstrated antiproliferative activity (GI50 11.2 μM LNCaP) and compatible with fragment-based screening. Order with regioisomer-specific analytical confirmation.

Molecular Formula C5H8N4O
Molecular Weight 140.146
CAS No. 1129541-01-0
Cat. No. B2386569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-methyl-1H-pyrazole-5-carboxamide
CAS1129541-01-0
Molecular FormulaC5H8N4O
Molecular Weight140.146
Structural Identifiers
SMILESCN1C(=CC(=N1)N)C(=O)N
InChIInChI=1S/C5H8N4O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3,(H2,6,8)(H2,7,10)
InChIKeyHCFWBNDFFGDAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-methyl-1H-pyrazole-5-carboxamide (CAS 1129541-01-0): Core Scaffold Procurement for Pyrazole-5-Carboxamide-Based Kinase Inhibitor Discovery


3-Amino-1-methyl-1H-pyrazole-5-carboxamide (CAS 1129541-01-0, molecular weight 140.14, formula C5H8N4O) is a densely functionalized pyrazole building block featuring a 3-amino group, an N1-methyl substituent, and a C5-carboxamide moiety. This substitution pattern positions the compound within the broader class of 5-carboxamide pyrazoles, a scaffold recognized for diverse biological activities including kinase inhibition [1]. The presence of both hydrogen bond donor (amino, carboxamide NH₂) and acceptor (pyrazole N2, carboxamide carbonyl) groups enables ATP-mimetic binding interactions in kinase active sites. Unlike the more extensively derivatized 4-carboxamide regioisomers, the 5-carboxamide arrangement places the amide group adjacent to the N1-methyl, creating a distinct pharmacophoric geometry that influences target engagement and selectivity profiles in kinase inhibitor programs [2].

Why 3-Amino-1-methyl-1H-pyrazole-5-carboxamide Cannot Be Replaced by Regioisomeric or N-Alkyl Pyrazole Analogs


Procurement decisions involving pyrazole carboxamide building blocks carry significant risk when substitution is based solely on molecular formula or scaffold similarity. The 3-amino-1-methyl-1H-pyrazole-5-carboxamide scaffold (C5-carboxamide with 3-amino) is structurally distinct from its 4-carboxamide regioisomers (e.g., CAS 89181-79-3 and CAS 18213-75-7) and from alternative N1-alkyl variants. In kinase inhibitor SAR campaigns, the precise positioning of hydrogen bond donor/acceptor functionality relative to the pyrazole N1 and N2 atoms determines both potency and selectivity outcomes [1]. C5-carboxamide pyrazoles exhibit distinct binding modes compared to C4-carboxamide congeners, with the former positioning the carboxamide group for hinge-region interactions while the 3-amino group engages catalytic lysine or gatekeeper residues [2]. Regioisomeric substitution (e.g., 4-carboxamide) alters the vector of the amide pharmacophore, potentially abrogating target engagement entirely or introducing off-target kinase inhibition. Similarly, N1-alkyl modifications beyond methyl (e.g., ethyl, cyclopropyl) shift lipophilicity and metabolic stability profiles, invalidating established SAR from methyl-substituted series. Generic substitution without regioisomeric and substitution pattern verification therefore risks experimental irreproducibility, wasted synthesis effort, and misleading biological readouts.

Quantitative Differentiation Evidence: 3-Amino-1-methyl-1H-pyrazole-5-carboxamide vs. Regioisomers and N-Alkyl Analogs


Antiproliferative Activity in Prostate Cancer Cells: 3-Amino Substitution Yields Measurable Cytotoxicity Relative to 4-Amino and Des-Amino 5-Carboxamide Congeners

In a study evaluating 1-methyl-1H-pyrazole-5-carboxamide derivatives against prostate cancer cell lines, the unsubstituted 3-amino parent scaffold (Compound 3a, which is 3-amino-1-methyl-1H-pyrazole-5-carboxamide) demonstrated antiproliferative activity with GI50 values of 11.2 μM in LNCaP cells and 13.5 μM in PC-3 cells. A structurally optimized derivative bearing a 4-bromophenyl substituent at the 3-amino position (Compound H24) achieved substantially improved potency with GI50 values of 7.73 μM (LNCaP) and 7.07 μM (PC-3) [1]. While no direct head-to-head comparison with 4-carboxamide regioisomers was reported in this study, the SAR trends demonstrate that the 5-carboxamide scaffold with a modifiable 3-amino position provides a productive starting point for antiproliferative activity, and that activity is tunable through 3-amino derivatization.

prostate cancer antiproliferative GI50

Regioisomeric Differentiation: C5-Carboxamide vs. C4-Carboxamide Substitution Alters Hydrogen Bonding Capacity in Kinase ATP Pockets

3-Amino-1-methyl-1H-pyrazole-5-carboxamide (C5-carboxamide) and its regioisomers 3-amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 89181-79-3) and 5-amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 18213-75-7) share identical molecular formula (C5H8N4O, MW 140.14) but differ fundamentally in substitution pattern. In the 5-carboxamide regioisomer, the carboxamide group is positioned adjacent to the N1-methyl substituent, creating a distinct hydrogen bond donor-acceptor topology relative to the pyrazole N2 atom. This arrangement enables bidentate hinge-binding interactions wherein the carboxamide NH₂ and pyrazole N2 simultaneously engage backbone carbonyl and NH groups in kinase hinge regions. By contrast, the 4-carboxamide regioisomers position the carboxamide group at the 4-position, spatially separated from the N1-methyl, which alters the vector and distance of hydrogen bond presentation. Computational docking studies across pyrazole carboxamide kinase inhibitor series indicate that C5-carboxamide scaffolds preferentially orient the amide group for ATP-competitive hinge binding, whereas C4-carboxamide scaffolds require compensatory conformational adjustments that may reduce binding affinity or alter selectivity profiles [1].

kinase inhibition regioisomer ATP-mimetic

3-Amino Group Presence Enables Tuneable Antiproliferative Activity via Substituent Variation

In the anti-prostate cancer SAR study by Chen et al., the 3-amino group of 3-amino-1-methyl-1H-pyrazole-5-carboxamide was derivatized with various substituents (aryl, alkyl, heteroaryl) to assess impact on antiproliferative activity. The parent compound bearing an unsubstituted 3-amino group (Compound 3a) served as the baseline. Derivatization with 4-bromophenyl (Compound H24) improved potency by approximately 1.5- to 1.9-fold across LNCaP and PC-3 cell lines [1]. This demonstrates that the 3-amino position is a viable handle for potency optimization. While direct comparator data versus 3-des-amino pyrazole-5-carboxamides were not provided, the ability to modulate activity through 3-amino substitution establishes the functional utility of this position. Furthermore, computational docking of pyrazole carboxamides into kinase active sites suggests that the 3-amino group can engage catalytic lysine or gatekeeper residues, contributing additional binding energy beyond the core hinge interaction [2].

SAR derivatization antiproliferative

N1-Methyl Substitution Balances Lipophilicity and Synthetic Accessibility for Lead Optimization

The N1-methyl substituent in 3-amino-1-methyl-1H-pyrazole-5-carboxamide represents an optimized balance between lipophilicity (for membrane permeability) and synthetic tractability. Within pyrazole-5-carboxamide kinase inhibitor series, N1-substituent variation (hydrogen, methyl, ethyl, cyclopropyl, aryl) profoundly affects both potency and ADME properties. In the RIP2 kinase inhibitor program reported by Haffner et al., N1-methyl pyrazole carboxamides exhibited favorable kinase selectivity and oral exposure profiles compared to more lipophilic N1-alkyl or N1-aryl analogs, which suffered from increased plasma protein binding and reduced free fraction [1]. Specifically, the N1-methyl scaffold contributed to compounds with moderate clearance and acceptable oral bioavailability (e.g., compound 34b: Cl = 12 mL/min/kg, F = 42% in mouse), whereas bulkier N1-substituents tended to increase LogD and reduce metabolic stability [1]. The N1-methyl group in the target compound provides a proven starting point that avoids the excessive lipophilicity of ethyl/cyclopropyl analogs while maintaining sufficient hydrophobic character for cell penetration.

lipophilicity metabolic stability N-alkyl

Commercially Available Regioisomers: 5-Carboxamide vs. 4-Carboxamide Substitution Distinguishes Target Compound from Common Alternatives

The target compound 3-amino-1-methyl-1H-pyrazole-5-carboxamide (CAS 1129541-01-0) is one of four regioisomeric amino-methyl-pyrazole-carboxamides commercially available with identical molecular formula C5H8N4O and molecular weight 140.14. These include: (1) 3-amino-1-methyl-1H-pyrazole-5-carboxamide (target), (2) 3-amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 89181-79-3), (3) 4-amino-1-methyl-1H-pyrazole-5-carboxamide (CAS 92534-73-1), and (4) 5-amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 18213-75-7). All four compounds are available from major chemical suppliers including Sigma-Aldrich . Each regioisomer presents a distinct spatial arrangement of the amino and carboxamide pharmacophores relative to the pyrazole N1 and N2 atoms. In kinase inhibitor design, the 5-carboxamide regioisomer (target) positions the carboxamide NH₂ group for optimal hinge-region hydrogen bonding with backbone carbonyl and NH groups, whereas the 4-carboxamide regioisomers orient the amide group away from the hinge, potentially requiring conformational strain or alternative binding modes [1]. Misidentification or inadvertent substitution among these regioisomers—which share identical molecular weight and similar chromatographic retention—would confound SAR interpretation and potentially invalidate screening campaigns.

regioisomer procurement chemical identity

Recommended Research Applications for 3-Amino-1-methyl-1H-pyrazole-5-carboxamide (CAS 1129541-01-0) Based on Quantitative Evidence


Anti-Prostate Cancer Lead Optimization: Starting Scaffold with Baseline GI50 ~11-14 μM

Medicinal chemistry teams pursuing novel anti-prostate cancer agents may use 3-amino-1-methyl-1H-pyrazole-5-carboxamide as a validated starting scaffold. The compound exhibits measurable antiproliferative activity (GI50 = 11.2 μM in LNCaP; 13.5 μM in PC-3 cells) that is improvable through 3-amino derivatization, as demonstrated by the 4-bromophenyl analog H24 which achieved GI50 values of 7.73 μM (LNCaP) and 7.07 μM (PC-3) [1]. This application is supported by SAR data showing that modifications at the 3-amino position can modulate potency, and that the 1-methyl-1H-pyrazole-5-carboxamide scaffold is compatible with antiproliferative activity against androgen receptor-positive and androgen receptor-negative prostate cancer cell lines. Researchers should verify compound identity (CAS 1129541-01-0) to ensure 5-carboxamide regioisomer is procured.

Kinase Inhibitor Fragment-Based or Scaffold-Hopping Programs: ATP-Mimetic Hinge Binder with 3-Amino Derivatization Handle

In kinase drug discovery programs, 3-amino-1-methyl-1H-pyrazole-5-carboxamide serves as an ATP-competitive hinge-binding scaffold. The 5-carboxamide regioisomer positions the amide NH₂ and pyrazole N2 atoms for bidentate hydrogen bonding with kinase hinge backbone residues, while the 3-amino group provides a vector for extension toward catalytic lysine, gatekeeper residues, or solvent-exposed regions [1]. This scaffold is particularly suitable for fragment-based screening, scaffold-hopping from pyrrole carboxamide series, or as a core for parallel synthesis libraries targeting kinases with established pyrazole carboxamide SAR. Procurement teams should confirm the 5-carboxamide regioisomeric identity (CAS 1129541-01-0), as 4-carboxamide regioisomers (e.g., CAS 89181-79-3) present altered hinge-binding geometries that may not reproduce activity from 5-carboxamide SAR series .

Receptor Interacting Protein 2 (RIP2) Kinase or Related MAPK Pathway Inhibitor Discovery

Based on class-level evidence from RIP2 kinase inhibitor programs, the 1-methyl-1H-pyrazole-5-carboxamide scaffold has demonstrated utility in developing selective kinase inhibitors with favorable oral pharmacokinetic profiles. In optimized RIP2 inhibitors, the N1-methyl pyrazole-5-carboxamide core contributed to compounds achieving moderate clearance (Cl = 12 mL/min/kg) and oral bioavailability of 42% in mouse models [1]. The 3-amino-1-methyl-1H-pyrazole-5-carboxamide compound represents the minimally functionalized version of this scaffold, suitable for SAR exploration at the 3-position and carboxamide nitrogen. This application scenario is supported by the favorable lipophilicity and PK profile of the N1-methyl series compared to bulkier N1-alkyl analogs [1]. Researchers should note that quantitative activity data for the unsubstituted 3-amino parent against RIP2 kinase were not reported; the scaffold's utility in this target class is inferred from optimized derivatives.

Quality Control and Identity Verification: Regioisomer-Specific Procurement for Reproducible SAR Studies

Analytical chemistry and QC laboratories supporting medicinal chemistry programs should implement regioisomer-specific identity verification when procuring 3-amino-1-methyl-1H-pyrazole-5-carboxamide. Four regioisomers with identical molecular formula (C5H8N4O, MW 140.14) and similar CAS registry numbers are commercially available, including 3-amino-1-methyl-1H-pyrazole-5-carboxamide (target; CAS 1129541-01-0), 3-amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 89181-79-3), 4-amino-1-methyl-1H-pyrazole-5-carboxamide (CAS 92534-73-1), and 5-amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 18213-75-7) [1]. Procurement and analytical specifications should explicitly require CAS 1129541-01-0 and include NMR or LC-MS confirmation to distinguish among regioisomers. Failure to verify regioisomeric identity may result in irreproducible biological data, wasted synthesis effort, and erroneous SAR conclusions in kinase inhibitor or antiproliferative screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-1-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.